REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:12])[CH2:8][CH2:9]OC.[OH-].[Na+]>>[CH3:13][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:12])[CH:8]=[CH2:9] |f:1.2|
|
Name
|
|
Quantity
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188.3 g
|
Type
|
reactant
|
Smiles
|
CN(CCCNC(CCOC)=O)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Within about 30 minutes methanol is split off
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
vigorous forming
|
Type
|
TEMPERATURE
|
Details
|
The temperature is increased
|
Type
|
CUSTOM
|
Details
|
103 g (0.66 mole=66% of the theoretical yield) of colorless oil
|
Type
|
CUSTOM
|
Details
|
a Bp0.1 of 96°-100° C.
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCNC(C=C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |